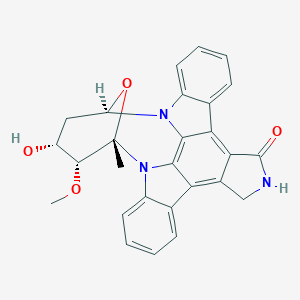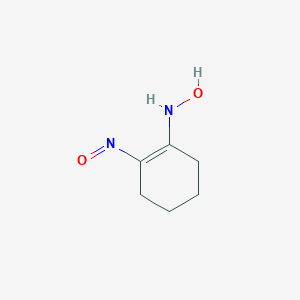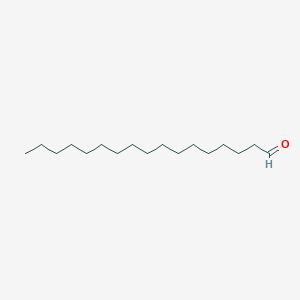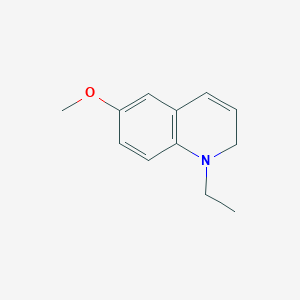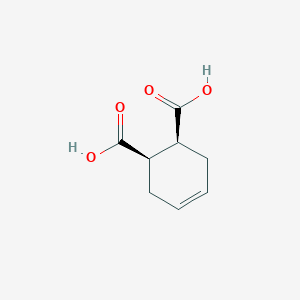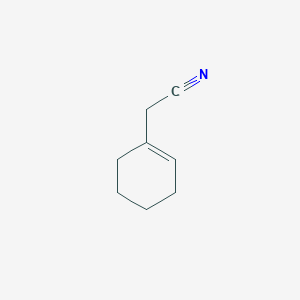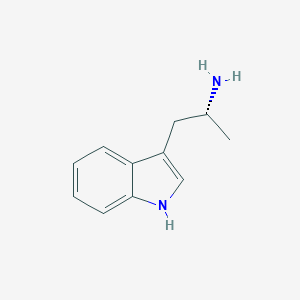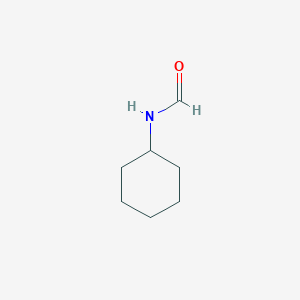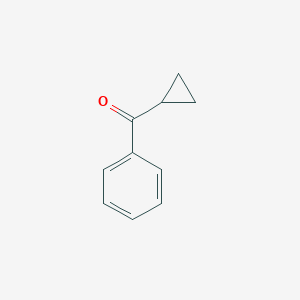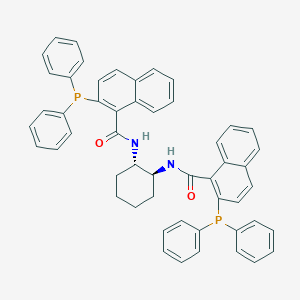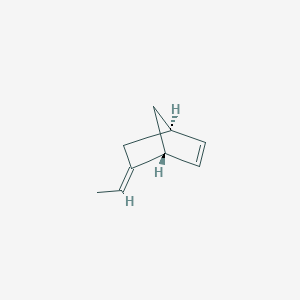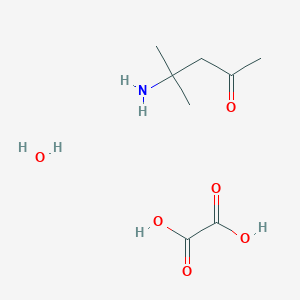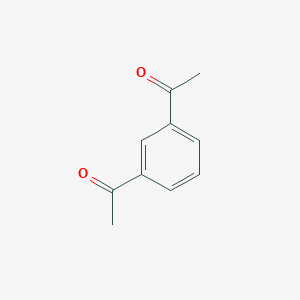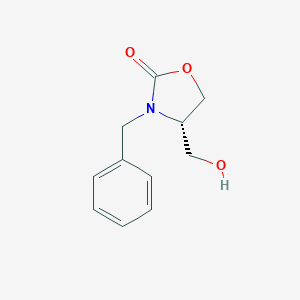
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone, also known as benzyl oxazolidinone, is a chiral building block used in the synthesis of various biologically active compounds. It is widely used in the pharmaceutical industry for the development of drugs due to its unique chemical properties.
Mechanism Of Action
Benzyl oxazolidinone acts as a chiral auxiliary by controlling the stereochemistry of reactions. It forms a complex with the substrate, which then undergoes the reaction. The chiral auxiliary can be easily removed after the reaction, leaving behind the desired product with the desired stereochemistry.
Biochemical And Physiological Effects
Benzyl oxazolidinone has no known biochemical or physiological effects as it is primarily used as a synthetic reagent in the laboratory.
Advantages And Limitations For Lab Experiments
The main advantage of using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in lab experiments is its ability to control the stereochemistry of reactions. It is also relatively easy to synthesize and purify. However, the main limitation is that it can be expensive and time-consuming to use in large-scale reactions.
Future Directions
There are several future directions for the use of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in scientific research. One area of interest is the development of new chiral catalysts for asymmetric catalysis reactions. Another area of interest is the synthesis of new biologically active compounds using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone as a chiral auxiliary. Additionally, the development of more efficient and cost-effective methods for the synthesis and purification of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone is an ongoing area of research.
Synthesis Methods
The synthesis of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone involves the reaction of benzaldehyde and glycine in the presence of a catalyst. The reaction produces a racemic mixture of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone, which can be separated into its enantiomers using chiral chromatography.
Scientific Research Applications
Benzyl oxazolidinone has been extensively studied for its various applications in scientific research. It has been used as a chiral auxiliary for the synthesis of various natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis reactions.
properties
CAS RN |
136015-39-9 |
|---|---|
Product Name |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4S)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |
InChI Key |
ZFKDWURAIPCLAI-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CO |
SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
synonyms |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



